molecular formula C5H7NO2 B12514490 N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide CAS No. 679800-28-3

N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide

Cat. No.: B12514490
CAS No.: 679800-28-3
M. Wt: 113.11 g/mol
InChI Key: KZWCUEHKUGHPAE-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide is an organic compound with the molecular formula C5H7NO2 It is characterized by the presence of a formamide group attached to a 3-oxoprop-1-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide can be achieved through several methods. One common approach involves the reaction of N-methylformamide with acrolein under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the formamide group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide exerts its effects involves interactions with various molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s electrophilic nature allows it to participate in reactions with nucleophiles, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methylformamide: A simpler analog with a similar formamide group but lacking the 3-oxoprop-1-en-1-yl moiety.

    N-(1-Methyl-3-oxopropyl)benzamide: Contains a benzamide group instead of a formamide group.

    Methyl (2E)-3-[3-Benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate: A more complex derivative with additional functional groups.

Uniqueness

N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

679800-28-3

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

N-methyl-N-(3-oxoprop-1-enyl)formamide

InChI

InChI=1S/C5H7NO2/c1-6(5-8)3-2-4-7/h2-5H,1H3

InChI Key

KZWCUEHKUGHPAE-UHFFFAOYSA-N

Canonical SMILES

CN(C=CC=O)C=O

Origin of Product

United States

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